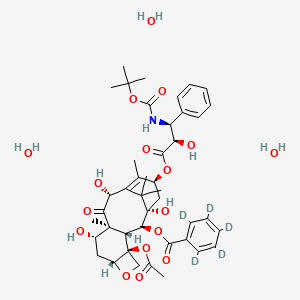

Docetaxel-d5 (trihydrate)

Description

Significance of Deuterated Analogs in Pharmacological Investigations

Deuterated analogs, which are molecules where one or more hydrogen atoms are replaced by deuterium (B1214612), have become increasingly significant in pharmacological studies. wikipedia.orgontosight.ai This is primarily due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. scispace.com This increased bond strength can lead to a slower rate of metabolism for deuterated compounds, potentially altering their pharmacokinetic profile. scispace.comnih.gov

The application of deuterated drugs can lead to several advantages in pharmacological investigations:

Improved Pharmacokinetic Properties: Deuteration can slow down the metabolic breakdown of a drug, leading to a longer half-life and increased exposure in the body. researchgate.net

Reduced Toxicity: By altering metabolic pathways, deuteration can decrease the formation of harmful or toxic metabolites, thereby improving the safety profile of a drug. researchgate.net

Enhanced Therapeutic Efficacy: A more favorable pharmacokinetic profile can lead to improved effectiveness of the drug. ontosight.ai

The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, a testament to the growing recognition of the value of this approach in drug development. nih.govbioscientia.de

Overview of Docetaxel (B913) and its Isotopic Variants in Academic Inquiry

Docetaxel is a potent anti-cancer drug that belongs to the taxane (B156437) family. nih.govnih.gov It functions by disrupting the microtubule network within cells, which is crucial for cell division, leading to cell cycle arrest and ultimately cell death. nih.govmedchemexpress.com Docetaxel is a semi-synthetic analog of paclitaxel (B517696) and is used in the treatment of various cancers, including breast, lung, and prostate cancer. drugbank.comnih.goveuropa.eueuropa.eu

Docetaxel-d5 (trihydrate) is a specifically labeled isotopic variant of docetaxel. medchemexpress.com In this compound, five hydrogen atoms on the benzoyl group have been replaced with deuterium. synzeal.com This specific labeling makes it an invaluable tool for researchers.

Key research applications of Docetaxel-d5 (trihydrate) include:

Pharmacokinetic Studies: Docetaxel-d5 is used to study the absorption, distribution, metabolism, and excretion of docetaxel without altering its fundamental pharmacological properties. biosynth.com

Bioanalytical Assays: It serves as an ideal internal standard for the quantification of docetaxel in biological samples using methods like liquid chromatography-mass spectrometry (LC-MS). synzeal.com This is critical for accurate assessments in clinical and preclinical studies.

Metabolic Profiling: Researchers can use Docetaxel-d5 to identify and quantify the metabolites of docetaxel, providing a clearer picture of its biotransformation in the body. biosynth.com

The use of Docetaxel-d5 and other isotopic variants allows for a deeper and more precise understanding of the pharmacology of docetaxel, contributing to the optimization of its therapeutic use. biosynth.comszabo-scandic.commedchemexpress.com

Interactive Data Tables

Table 1: Properties of Docetaxel and its Deuterated Analog

| Compound | Chemical Formula | Molecular Weight | Key Application |

| Docetaxel | C43H53NO14 | 807.9 g/mol | Anti-cancer therapeutic agent nih.gov |

| Docetaxel-d5 (trihydrate) | C43H54D5NO17 | 866.96 g/mol | Internal standard in pharmacokinetic studies medchemexpress.comszabo-scandic.com |

Structure

2D Structure

Properties

Molecular Formula |

C43H59NO17 |

|---|---|

Molecular Weight |

867.0 g/mol |

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 2,3,4,5,6-pentadeuteriobenzoate;trihydrate |

InChI |

InChI=1S/C43H53NO14.3H2O/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45;;;/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52);3*1H2/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+;;;/m0.../s1/i10D,13D,14D,17D,18D;;; |

InChI Key |

XCDIRYDKECHIPE-ZGSAIOFXSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)O[C@H]2[C@H]3[C@@]([C@H](C[C@@H]4[C@]3(CO4)OC(=O)C)O)(C(=O)[C@@H](C5=C([C@H](C[C@@]2(C5(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)C)O)C)[2H])[2H].O.O.O |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O.O.O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation

Isotopic Purity Assessment and Characterization in Synthesis Research

Ensuring the isotopic purity of Docetaxel-d5 is paramount for its intended applications. bvsalud.org Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium (B1214612) atoms. Several analytical techniques are employed to characterize the final product and confirm its isotopic enrichment. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HR-MS), particularly when coupled with liquid chromatography (LC-MS) such as UPLC-HRMS, is a primary tool. researchgate.netnih.govrsc.org It allows for the accurate determination of the mass-to-charge ratio (m/z) of the molecule, which can distinguish between the unlabeled compound (d0) and its deuterated isotopologues (d1, d2, etc.). By analyzing the isotopic cluster and comparing the relative abundance of each isotopologue to the theoretical distribution, the isotopic enrichment can be precisely calculated. researchgate.netnih.gov

The table below summarizes the key methods used for isotopic purity assessment.

| Analytical Technique | Application in Docetaxel-d5 Analysis | Key Findings |

| High-Resolution Mass Spectrometry (HR-MS) | Determines the isotopic distribution and calculates isotopic enrichment by comparing the relative abundances of H/D isotopologue ions (D0-Dn). nih.gov | Provides quantitative data on the percentage of the desired d5 isotopologue and other minor isotopologues. researchgate.netrsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the position of deuterium labels by observing the absence of proton signals in ¹H NMR and the presence of deuterium signals in ²H NMR. It also verifies the overall chemical structure. rsc.org | Confirms that deuteration occurred at the intended positions (the t-BOC group) and that the core structure of Docetaxel (B913) remains intact. |

| Ultra-Performance Liquid Chromatography (UPLC) | Separates Docetaxel-d5 from any non-deuterated starting materials or other impurities prior to mass spectrometric analysis. nih.govzhqkyx.net | Ensures that the isotopic purity measurement is not confounded by chemical impurities. nih.gov |

These methods are often used in combination to provide a comprehensive characterization of the synthesized Docetaxel-d5, confirming both its chemical and isotopic purity. rsc.org

Control of Stereochemistry and Epimerization during Deuterated Synthesis Research

Docetaxel is a complex chiral molecule with multiple stereocenters. Maintaining the correct stereochemistry throughout the synthesis is critical, as different stereoisomers can have vastly different biological activities. nih.gov The introduction of deuterium must not lead to epimerization (the change in configuration at one stereocenter) or racemization.

The synthetic strategy for Docetaxel-d5 is designed to be stereoconservative. Key considerations include:

Use of Chiral Precursors: The synthesis starts with naturally occurring, enantiomerically pure 10-deacetyl baccatin (B15129273) III and a stereospecifically synthesized (2R,3S)-phenylisoserine side chain. google.com

Mild Reaction Conditions: The reaction conditions for coupling the side chain and subsequent deprotection and deuteration steps are chosen to be mild enough to avoid disturbing the existing stereocenters. kjdb.org

Strategic Placement of Deuterium: The deuterium atoms in Docetaxel-d5 are introduced onto the achiral t-BOC group. This placement is far from the chiral centers of the taxane (B156437) core and the side chain, minimizing any risk of influencing their configuration.

Techniques like biocatalytic deuteration, which uses enzymes, are noted for their high stereoselectivity and ability to perform asymmetric synthesis, highlighting the importance of stereocontrol in deuterated drug development. jscimedcentral.comnih.gov While not the primary method for Docetaxel-d5, it underscores the principle of preserving chirality. The enantiomeric purity of the final product can be confirmed using chiral chromatography techniques or capillary electrophoresis (CE), which are capable of separating different enantiomers and diastereomers. mdpi.comresearchgate.net Research on ruthenium nanoparticles has also shown that H/D exchange can be performed while conserving the enantiomeric purity, even when the labeling occurs near a stereocenter. researchgate.net

Advanced Analytical Techniques for Deuterated Compounds

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Quantitative Bioanalysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. This method is extensively used for the quantitative analysis of therapeutic drugs like docetaxel (B913) in complex biological matrices such as plasma and serum. nih.gov In the context of deuterated compounds, LC-MS/MS is indispensable for pharmacokinetic studies, enabling the precise measurement of drug concentrations over time.

In quantitative bioanalysis, an internal standard (IS) is crucial for correcting the variability inherent in sample processing and instrumental analysis. scispace.com Stable isotope-labeled (SIL) compounds, such as Docetaxel-d5, are considered the gold standard for use as internal standards in LC-MS/MS assays. scispace.comdaneshyari.com The ideal IS co-elutes with the analyte and experiences similar extraction recovery and matrix effects, which are variations in ionization efficiency caused by other components in the sample. scispace.com

Because Docetaxel-d5 is chemically identical to the non-labeled docetaxel, its physicochemical properties are nearly identical. This ensures it behaves similarly during sample preparation steps like protein precipitation and liquid-liquid extraction, and during chromatographic separation. researchgate.net However, its mass is different due to the deuterium (B1214612) atoms, allowing the mass spectrometer to distinguish it from the unlabeled analyte. musechem.com This co-elution and similar ionization behavior allow Docetaxel-d5 to accurately compensate for variations, leading to significantly improved precision and accuracy in the quantification of docetaxel in biological samples. scispace.comnih.gov For example, a turbulent-flow liquid chromatography-tandem mass spectrometric (TFC-MS/MS) method for docetaxel in serum utilized a deuterated internal standard to achieve high sensitivity and automation. nih.gov

The development of a robust and reliable LC-MS/MS method for quantifying docetaxel using a deuterated internal standard involves several critical steps, including sample extraction, chromatographic separation, and mass spectrometric detection. Validation is performed according to regulatory guidelines to ensure the method is accurate, precise, and specific for its intended use. usask.ca

Sample preparation often involves protein precipitation or liquid-liquid extraction to remove interfering substances from the biological matrix. nih.govnih.gov Chromatographic separation is typically achieved using a C18 or a phenyl column, which separates docetaxel from other endogenous components. usask.canih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both docetaxel and its deuterated internal standard, Docetaxel-d5. daneshyari.comnih.gov

Validation parameters include linearity, precision, accuracy, recovery, and the lower limit of quantification (LLOQ). Numerous studies have validated LC-MS/MS methods for docetaxel, demonstrating excellent performance across a range of concentrations. For instance, one method showed linearity from 8.1 to 1978 ng/mL with precision at ≤6.2%. nih.gov Another study established a linear range of 1-500 ng/mL with precision not exceeding 7.0%. nih.gov

| Linear Range (ng/mL) | Precision (% CV) | Matrix | Internal Standard Type | Source |

|---|---|---|---|---|

| 8.1 - 1978 | ≤ 6.2% | Serum | Deuterated | nih.gov |

| 15.6 - 4000 | Not Specified | PLGA Nanoparticle Matrix | Structural Analogue (Paclitaxel) | usask.ca |

| 1 - 500 | ≤ 7.0% | Plasma | Structural Analogue (Paclitaxel) | nih.gov |

| 0.25 - 10 | ≤ 8.8% | Serum | Structural Analogue (Paclitaxel) | thermofisher.cn |

| 50 - 3000 | < 9.8% | Dried Blood Spots | Docetaxel-d5 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical technique for the structural characterization of molecules, including isotopically labeled compounds. For Docetaxel-d5, NMR is used to confirm the structural integrity of the molecule and to verify the position and extent of deuterium labeling. rsc.org

This analysis ensures that the deuterium atoms have been incorporated at the intended positions within the docetaxel structure and have not caused any unintended structural changes. Furthermore, NMR can provide a quantitative assessment of the isotopic enrichment, which is the percentage of molecules that are successfully labeled with deuterium. rsc.orgresearchgate.net High-resolution NMR, in conjunction with mass spectrometry, provides a comprehensive characterization of the deuterated standard, confirming its identity and purity before its use in quantitative bioanalytical assays. rsc.org This is crucial as the precise location and number of deuterium atoms define the mass difference from the unlabeled analyte, which is fundamental for its function as an internal standard in MS-based methods.

Stable Isotope Labeling and Mass Spectrometry (SILMS) Approaches in Research

The use of stable isotope labeling, such as deuterium incorporation, extends beyond its application as an internal standard. This approach is a cornerstone of modern pharmaceutical research, particularly in studies of absorption, distribution, metabolism, and excretion (ADME). musechem.comnih.gov By introducing a stable isotope-labeled version of a drug, like Docetaxel-d5, researchers can trace the fate of the drug in a biological system with high precision using mass spectrometry. metsol.com

Because the substitution of hydrogen with deuterium results in a minimal change to the molecule's chemical and biological properties, deuterated drugs behave almost identically to their non-labeled counterparts in the body. researchgate.net This allows for accurate tracking of metabolic pathways, identification of metabolites, and elucidation of drug clearance mechanisms. nih.govmetsol.com The unique mass signature of the deuterated compound allows it to be distinguished from the unlabeled drug and endogenous molecules, simplifying the analysis of complex biological samples. musechem.com This technique is invaluable for understanding a drug's pharmacokinetic profile and for investigating potential drug-drug interactions or metabolism-mediated toxicities. nih.govnih.gov

Impurity Profiling and Identification of Deuterated Variants

Impurity profiling is a critical aspect of pharmaceutical development and quality control. For Docetaxel-d5, the impurity profile includes not only the process-related impurities found in standard docetaxel but also any potential deuterated variants of these impurities. nih.gov The synthesis of docetaxel can result in several related substances, such as epimers and degradation products. nih.govresearchgate.net

Analytical techniques like high-performance liquid chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry, are used to separate and identify these impurities. nih.govscirp.org Stability-indicating methods are developed to ensure that all potential degradation products and process impurities can be resolved from the main compound. scirp.orgscirp.org For Docetaxel-d5, it is essential to characterize the impurity profile thoroughly to ensure that none of the impurities interfere with the quantification of docetaxel. This involves identifying any deuterated versions of known docetaxel impurities and understanding their chromatographic and mass spectrometric behavior.

| Impurity Name | Alternative Name | CAS Number | Molecular Formula |

|---|---|---|---|

| Docetaxel - Impurity A | 2-Desbenzoyl-2-tiglyl Docetaxel | 1887057-05-7 | C41H55NO14 |

| Docetaxel - Impurity C | Not specified | 153381-68-1 | C43H53NO14 |

| Docetaxel - Impurity D | Not specified | 162784-72-7 | C43H51NO14 |

| Docetaxel - Impurity E | Not specified | 32981-86-5 | C29H36O10 |

| 7-epi-docetaxel | Impurity III | Not specified | Not specified |

| 2'-epi-docetaxel | Impurity II | Not specified | Not specified |

Data sourced from Pharmaffiliates and related research articles. nih.govpharmaffiliates.com

Mechanistic Investigations at the Cellular and Molecular Levels

Research on Microtubule Dynamics and Polymerization Inhibition by Docetaxel-d5

Docetaxel-d5, a deuterated analog of docetaxel (B913), exerts its cytotoxic effects primarily by targeting microtubules, which are essential components of the cellular cytoskeleton. Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize), a process known as dynamic instability, is crucial for various cellular functions, particularly mitosis.

Docetaxel-d5 functions as a microtubule-stabilizing agent. Its primary mechanism involves binding with high affinity to the β-subunit of tubulin within the microtubule polymer. This binding event promotes the assembly of tubulin into excessively stable and nonfunctional microtubules and simultaneously inhibits their depolymerization. The resulting microtubule/docetaxel complex cannot disassemble, which disrupts the delicate equilibrium between free tubulin dimers and polymerized microtubules. This hyper-stabilization leads to the formation of microtubule bundles during the interphase of the cell cycle and the formation of abnormal mitotic spindles during cell division. By preventing the dynamic shortening and lengthening required for chromosomal segregation, Docetaxel-d5 effectively poisons the mitotic spindle apparatus, leading to a halt in cell division.

| Parameter | Effect of Docetaxel-d5 | Mechanism | Reference |

|---|---|---|---|

| Microtubule Polymerization | Promotes/Enhances | Binds to β-tubulin, shifting the equilibrium toward the polymerized form. | |

| Microtubule Depolymerization | Inhibits | Stabilizes the microtubule structure, preventing its disassembly. | |

| Microtubule Dynamics | Suppresses | Reduces the dynamic instability necessary for proper mitotic function. | |

| Cellular Consequence | Formation of stable, nonfunctional microtubule bundles. | Disruption of the microtubular network essential for mitosis and interphase functions. |

Cellular Cycle Perturbations and Apoptosis Induction Studies

The profound disruption of microtubule dynamics by Docetaxel-d5 directly leads to significant perturbations in the cell cycle. The cell cycle is a highly regulated series of events that culminates in cell division. By stabilizing the microtubule network, Docetaxel-d5 prevents the proper formation and function of the mitotic spindle, a critical structure for separating chromosomes during mitosis. This interference triggers a cellular checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.

Prolonged mitotic arrest due to a dysfunctional spindle apparatus is a potent trigger for apoptosis, or programmed cell death. Unable to complete mitosis, the cell initiates an intrinsic apoptotic cascade. Studies in various cancer cell lines, including prostate and renal cell carcinoma, have demonstrated that treatment with docetaxel leads to a dose-dependent increase in the population of cells arrested in the G2/M phase, followed by a rise in apoptotic cell death. This induction of apoptosis is a key component of its antitumor activity.

| Cell Line | Observed Effect | Key Findings | Reference |

|---|---|---|---|

| Prostate Cancer (C4-2B, DU-145) | G2/M Arrest & Apoptosis | Combination with resveratrol (B1683913) enhanced G2/M arrest compared to docetaxel alone. | |

| Renal Cell Carcinoma (RCC) | G2/M Arrest & Apoptosis | Docetaxel suppressed cell growth by inducing both apoptosis and G2/M arrest in a dose-dependent manner. | |

| Prostate Cancer (DU145, LNCaP) | G2/M Arrest & Apoptosis | Docetaxel caused phosphorylation and inactivation of cdc2 kinase, resulting in G2/M arrest. |

Molecular Interactions with Regulatory Proteins (e.g., Bcl-2, Bcl-xL)

The apoptotic pathway induced by Docetaxel-d5 is intricately linked to the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of programmed cell death. This family includes both anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) that prevent cell death and pro-apoptotic proteins (e.g., Bax, Bak) that promote it. The ratio of these opposing factions determines the cell's fate.

Research indicates that Docetaxel-d5 can modulate the expression and activity of these regulatory proteins. In some cellular contexts, docetaxel treatment has been shown to down-regulate the expression of anti-apoptotic genes like Bcl-2 and Bcl-xL. Furthermore, docetaxel-induced apoptosis can be associated with the phosphorylation and subsequent inactivation of the Bcl-2 protein. By attenuating the function of these pro-survival proteins, docetaxel lowers the threshold for apoptosis, allowing the pro-apoptotic signals stemming from mitotic arrest to successfully trigger cell death. Studies combining docetaxel with specific inhibitors of Bcl-2 and Bcl-xL (like ABT-263) have shown a significant augmentation of its antitumor effect, highlighting the importance of this interaction.

| Regulatory Protein | Role in Apoptosis | Effect of Docetaxel Treatment | Reference |

|---|---|---|---|

| Bcl-2 | Anti-apoptotic (Pro-survival) | Down-regulation of expression; Inactivation via phosphorylation. | |

| Bcl-xL | Anti-apoptotic (Pro-survival) | Down-regulation of expression. | |

| Bax | Pro-apoptotic (Pro-death) | Up-regulation of expression. | |

| Mcl-1 | Anti-apoptotic (Pro-survival) | Down-regulation of expression. |

Cellular Uptake, Intracellular Retention, and Efflux Mechanism Research

The efficacy of Docetaxel-d5 is dependent on its ability to enter the cancer cell and accumulate to a sufficient intracellular concentration. Due to its lipophilic nature, docetaxel is generally believed to enter cells primarily through passive diffusion across the cell membrane. However, some evidence suggests the potential involvement of an energy-dependent uptake mechanism in certain cell lines, possibly involving transporters from the organic anion transporting polypeptides (OATP) family, though this is not fully established.

Of greater significance to the intracellular concentration of the drug are the active efflux mechanisms. A major factor in determining drug retention is the activity of ATP-binding cassette (ABC) transporters, which function as energy-dependent efflux pumps. P-glycoprotein (P-gp), also known as multidrug-resistance protein 1 (MDR1) or ABCB1, is a well-characterized transporter that recognizes docetaxel as a substrate and actively pumps it out of the cell. This efflux reduces the intracellular accumulation and retention of the drug, thereby decreasing its ability to stabilize microtubules and exert its cytotoxic effect.

Investigation of Resistance Mechanisms in Cellular Models

The development of resistance to docetaxel is a significant clinical challenge that limits its long-term effectiveness. Research using cellular models has identified several key mechanisms by which cancer cells can evade the cytotoxic effects of Docetaxel-d5. These mechanisms can be intrinsic (pre-existing) or acquired after exposure to the drug.

The most prominent mechanisms of resistance include:

Increased Drug Efflux: Overexpression of ABC transporters, particularly P-glycoprotein (ABCB1), is a primary mechanism of resistance. These pumps actively remove docetaxel from the cell, preventing it from reaching its microtubule target.

Alterations in Tubulin and Microtubule Dynamics: Changes in the composition of microtubules can reduce the drug's efficacy. This includes mutations in the β-tubulin gene that alter the drug-binding site, reducing binding affinity. Additionally, the overexpression of specific tubulin isotypes, such as βIII-tubulin, has been strongly associated with docetaxel resistance and tumor aggressiveness.

Evasion of Apoptosis: Cancer cells can acquire resistance by upregulating anti-apoptotic proteins (like Bcl-2) or downregulating pro-apoptotic proteins. This raises the threshold for triggering programmed cell death, allowing cells to survive even after G2/M arrest.

| Resistance Mechanism | Molecular Basis | Consequence | Reference |

|---|---|---|---|

| Increased Drug Efflux | Overexpression of ABC transporters (e.g., P-glycoprotein/ABCB1). | Reduced intracellular drug accumulation and retention. | |

| Target Alteration | Mutations in β-tubulin; Overexpression of βIII-tubulin isotype. | Decreased drug-target affinity and microtubule stabilization. | |

| Evasion of Apoptosis | Increased expression of anti-apoptotic proteins (e.g., Bcl-2). | Failure to undergo programmed cell death despite mitotic arrest. |

Preclinical Pharmacokinetic and Metabolic Research Applications

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro assays using systems like liver microsomes or hepatocytes are fundamental in preclinical drug development to predict a compound's metabolic fate in the body. nuvisan.comnih.govresearchgate.net For Docetaxel-d5, these studies focus on understanding its stability in the presence of metabolic enzymes and identifying the structure of its metabolites.

The metabolism of Docetaxel (B913) is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver. researchgate.net Extensive in vitro research has identified CYP3A4 as the principal isoenzyme responsible for its biotransformation. nih.govresearchgate.net Studies using human liver microsomes have shown that inhibitors of CYP3A4, such as ketoconazole, erythromycin, and midazolam, significantly reduce the rate of Docetaxel metabolism. nih.govnih.gov The involvement of CYP3A5 has also been noted. drugbank.com

The metabolic activity of CYP3A4 is a major determinant of Docetaxel's clearance from the body, and variability in this enzyme's activity among individuals can account for differences in drug exposure and toxicity. nih.gov Research involving Docetaxel-d5 utilizes this established knowledge to investigate the precise role of CYP3A4/5 in the metabolism of the deuterated analog, confirming that it follows the same enzymatic pathway as the unlabeled drug.

The primary metabolic pathway for Docetaxel involves oxidation of the tert-butylpropionate side chain. hmdb.ca This initial step, a hydroxylation reaction, is catalyzed by CYP3A4 and results in an alcohol metabolite (M2). nih.govdrugbank.comhmdb.ca This intermediate is subsequently cyclized to form two diastereomeric hydroxyoxazolidinones (M1 and M3) and further oxidized to an oxazolidinedione (M4). drugbank.comhmdb.ca

The use of Docetaxel-d5 is critical for unequivocally tracing these transformations. Since the deuterium (B1214612) atoms are placed at a primary site of metabolism, researchers can track the label through the metabolic cascade. This aids in confirming the structures of the deuterated versions of these known metabolites and exploring whether the isotopic substitution alters the preference for certain metabolic routes.

| Metabolite | Metabolic Transformation from Parent Compound | Key Enzyme |

| Alcohol Docetaxel (M2) | Hydroxylation of the tert-butyl side chain | CYP3A4/5 |

| Hydroxyoxazolidinones (M1, M3) | Cyclization of the M2 alcohol metabolite | CYP3A4/5 |

| Oxazolidinedione (M4) | Oxidation of M1/M3 | CYP3A4/5 |

This table summarizes the primary metabolic pathway of Docetaxel, which is conserved for Docetaxel-d5.

In Vivo Preclinical Pharmacokinetic Profiling (using animal models)

In vivo studies in animal models such as mice and rats are essential to understand how a drug and its deuterated analog are absorbed, distributed, metabolized, and excreted (ADME) in a whole organism. criver.comfiveable.melabtoo.com

Preclinical studies with non-labeled Docetaxel in animal models have established its key pharmacokinetic characteristics. The drug exhibits linear pharmacokinetics and distributes widely into most tissues, though it poorly penetrates the central nervous system. nih.gov Plasma protein binding in animals ranges from 76% to 89%. nih.gov The primary route of elimination is through hepatobiliary excretion, with the majority of the dose being recovered in the feces as either the unchanged parent drug or its hydroxylated metabolites. nih.gov The metabolic profile of Docetaxel is noted to be similar across different species, including in in vitro and in vivo models. nih.gov Studies using Docetaxel-d5 as a tracer alongside the unlabeled drug allow for a precise characterization of these ADME properties, confirming that the deuterated version behaves similarly while providing a highly sensitive method for quantification.

A primary reason for using deuterated compounds in metabolic research is to investigate the deuterium kinetic isotope effect (KIE). nih.gov The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). nih.gov For metabolic reactions that involve the breaking of this bond, such as the CYP450-mediated hydroxylation of Docetaxel's side chain, the reaction can proceed more slowly for the deuterated compound. jscimedcentral.comdovepress.com

This effect can have significant pharmacokinetic consequences:

Reduced Metabolic Rate: The rate of CYP3A4-mediated metabolism of Docetaxel-d5 may be slower than that of Docetaxel.

Altered Metabolite Ratios: The reduced rate of formation for primary metabolites can change the ratio of parent drug to metabolites in circulation. jscimedcentral.com

Plasma Protein Binding Research Using Isotopic Tracers

Docetaxel is extensively bound to plasma proteins, with studies showing binding greater than 98% in human plasma. nih.gov The primary binding proteins are alpha-1-acid glycoprotein (B1211001) (AAG) and, to a lesser extent, albumin and lipoproteins. nih.govscielo.org.mx This high degree of protein binding means that only a small fraction of the drug is "free" or unbound in the plasma to exert its therapeutic effect.

The use of isotopically labeled tracers like Docetaxel-d5 is instrumental in conducting precise plasma protein binding studies. Techniques such as equilibrium dialysis or ultrafiltration are employed where the deuterated compound is incubated with plasma. Its distinct mass allows for easy and accurate quantification by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), separating its signal from any endogenous substances. This enables researchers to accurately determine the bound and unbound fractions of the drug, which is a critical parameter in understanding its distribution and clearance.

| Plasma Protein | Binding Contribution | Significance |

| Alpha-1-acid glycoprotein (AAG) | Main carrier protein nih.gov | Levels can vary between individuals, especially in cancer patients, affecting the unbound drug fraction. |

| Albumin | Secondary carrier protein nih.gov | Contributes to overall binding of Docetaxel. |

| Lipoproteins | Secondary carrier protein nih.gov | Also involved in the plasma binding of Docetaxel. |

This table outlines the key plasma proteins involved in the binding of Docetaxel, a characteristic studied using isotopic tracers like Docetaxel-d5.

Methodological Considerations and Challenges in Deuterated Compound Research

Impact of Deuteration on Physicochemical and Biological Properties for Research Applications

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), in a molecule like Docetaxel (B913) can lead to significant alterations in its physicochemical and biological properties. This process, known as deuteration, is a critical tool in medicinal chemistry and drug metabolism research. nih.gov The primary mechanism underlying these changes is the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This increased bond strength can make the C-D bond more resistant to chemical or enzymatic cleavage. nih.gov

In the context of research applications, this has several implications:

Metabolic Stability: One of the most significant effects of deuteration is the potential to slow down the rate of metabolism, particularly for pathways involving cytochrome P450 (CYP) enzymes that require the scission of a C-H bond. nih.govnih.gov By strategically placing deuterium atoms at sites on the Docetaxel molecule that are known metabolic "soft spots," researchers can create a more stable analog. This stability makes Docetaxel-d5 an invaluable tool for in vitro and in vivo studies aimed at elucidating the metabolic pathways of the parent drug without the rapid degradation of the compound.

Pharmacokinetic Profiles: By reducing the rate of metabolism, deuteration can alter the pharmacokinetic profile of a compound, often leading to a longer half-life and increased systemic exposure. nih.gov While Docetaxel-d5 is primarily used as an analytical standard, the principles of its altered stability are fundamental to the development of novel deuterated drugs that aim for improved therapeutic profiles compared to their non-deuterated counterparts. nih.gov

Physicochemical Properties: Deuteration can also induce subtle changes in physicochemical properties such as melting point, solubility, and hydrophilicity. nih.gov While these effects are not always predictable, they are important considerations in research. For instance, a change in solubility could affect how the compound behaves in different biological matrices or assay conditions. nih.gov The study of these properties in deuterated compounds like Docetaxel-d5 is crucial for understanding how isotopic substitution can be used to optimize drug candidates. nih.gov

The table below summarizes the potential impact of deuteration on key properties relevant to research applications.

| Property | Impact of Deuteration | Research Application Relevance |

| Metabolic Rate | Can be significantly decreased due to the kinetic isotope effect. nih.govnih.gov | Allows for more accurate study of metabolic pathways by slowing degradation; serves as a stable internal standard in analytical assays. |

| Pharmacokinetics | Potential for increased half-life and systemic exposure. nih.gov | Provides a model for developing new therapeutic agents with potentially improved dosing regimens. |

| Physicochemical Profile | May alter properties like melting point and aqueous solubility. nih.gov | Important for characterizing the compound and ensuring its suitability for specific experimental and analytical conditions. |

Methodological Advancement for Accurate Quantification in Complex Biological Matrices

Accurate quantification of therapeutic agents in complex biological matrices such as plasma or serum is fundamental to pharmacokinetic studies. A significant methodological advancement in this area is the use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govsci-hub.se Docetaxel-d5 (trihydrate) is an ideal internal standard for the quantification of Docetaxel for several reasons.

Because the deuterated standard is nearly chemically identical to the analyte (non-deuterated Docetaxel), it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer's ion source. However, due to its higher mass, it is readily distinguishable from the analyte by the mass spectrometer. nih.govresearchgate.net This allows it to be added to a biological sample at the beginning of the extraction process, accurately correcting for any analyte loss that may occur during sample preparation, such as protein precipitation or liquid-liquid extraction. sci-hub.se

Modern LC-MS/MS methods utilizing deuterated internal standards offer high sensitivity, selectivity, and speed. Research has demonstrated methods capable of quantifying Docetaxel from small sample volumes with rapid analytical run times. nih.govjohnshopkins.edu These methods are validated for linearity, precision, and accuracy to ensure reliable results. nih.govsci-hub.se

The following table presents a compilation of parameters from various LC-MS/MS methods developed for the quantification of Docetaxel using a deuterated internal standard.

| Method Parameter | Finding | Source |

| Technique | Turbulent Flow Liquid Chromatography-Tandem Mass Spectrometry (TFC-HPLC-ESI-MS/MS) | nih.govjohnshopkins.edu |

| Internal Standard | Deuterated Docetaxel | nih.govresearchgate.net |

| Biological Matrix | Human Serum / Plasma | nih.govnih.gov |

| Sample Volume | As low as 100 µL | nih.govsci-hub.se |

| Linear Range | e.g., 7.8 to 1000 ng/mL | nih.govresearchgate.net |

| Precision | Imprecision ≤6.2 % | nih.govresearchgate.net |

| Run Time | As short as 6.3 minutes per sample | nih.gov |

Standardization and Quality Control in Isotopic Reference Material Production

The reliability of analytical data is critically dependent on the quality of the reference materials used for calibration and control. The production of isotopic reference materials like Docetaxel-d5 (trihydrate) is governed by stringent standardization and quality control measures to ensure their identity, purity, and concentration. sigmaaldrich.comsigmaaldrich.com

High-quality reference materials are often classified as Certified Reference Materials (CRMs). These are produced by accredited manufacturers under a robust quality system that complies with international standards such as ISO 17034 (General requirements for the competence of reference material producers) and ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories). sigmaaldrich.comsigmaaldrich.com

The quality control process for a CRM involves:

Identity Confirmation: Spectroscopic techniques are used to confirm the chemical structure of the compound and the location of the deuterium labels.

Purity Assessment: Chromatographic and other analytical methods are employed to determine the chemical and isotopic purity of the material, quantifying any impurities.

Certified Concentration: For CRMs provided as solutions, the concentration is determined using high-precision methods and is stated on the certificate of analysis.

Traceability: The certified values are traceable to national or international standards, such as those from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP). sigmaaldrich.comsigmaaldrich.com

Certificate of Analysis (CoA): Each batch of a CRM is accompanied by a CoA, which provides all the essential information regarding its characterization, certified property values, uncertainty, and proper use and storage. sigmaaldrich.com

These rigorous quality control measures ensure that when Docetaxel-d5 is used as a pharmaceutical secondary standard or internal standard, it provides the accuracy and reliability required for demanding applications like pharmacokinetic analysis and quality control testing in pharmaceutical laboratories. sigmaaldrich.com

The table below outlines the key quality attributes for an isotopic reference material.

| Quality Attribute | Description | Governing Standard |

| Certification | The material is accompanied by a certificate of analysis detailing its properties, purity, and traceability. sigmaaldrich.com | ISO 17034 |

| Traceability | The certified value is linked to national or international standards (e.g., USP, EP). sigmaaldrich.com | Metrological Standards |

| Purity | Chemical and isotopic purity are rigorously assessed and documented. | ISO/IEC 17025 |

| Application | Suitable for use as a calibrant or internal standard in qualitative and quantitative analyses. sigmaaldrich.com | N/A |

Future Directions and Emerging Research Paradigms

Integration of Multi-Omics Data in Deuterated Compound Research

The era of systems biology has ushered in a more holistic approach to understanding drug action and metabolic fate. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful paradigm for elucidating the complex biological consequences of isotopic substitution. In the context of deuterated compounds like Docetaxel-d5 (trihydrate), a multi-omics approach can provide unprecedented insights into how subtle changes in molecular stability can ripple through entire biological systems.

By combining different layers of "omics" information, researchers can move beyond studying isolated pathways and begin to construct comprehensive network models of drug effects. nih.govyoutube.com For instance, transcriptomic analysis can reveal changes in gene expression profiles induced by a deuterated drug, while proteomics can identify alterations in protein abundance and post-translational modifications. youtube.com Metabolomics, in turn, can map the downstream shifts in metabolic pathways. This integrated analysis can help identify novel biomarkers for drug efficacy and toxicity, as well as uncover unexpected off-target effects. nih.gov

The application of machine learning algorithms to these large, heterogeneous datasets is crucial for identifying meaningful patterns and predictive signatures. nih.govyoutube.com By integrating multi-omics data, scientists can filter out novel associations between biomolecules and disease phenotypes, identify relevant signaling pathways, and establish detailed biomarkers of disease. nih.gov This approach holds the potential to personalize therapies by tailoring treatments to an individual's unique multi-omic profile. youtube.com

Table 1: Applications of Multi-Omics in Deuterated Compound Research

| Omics Layer | Potential Application in Deuterated Compound Research | Research Question Example |

|---|---|---|

| Genomics | Identifying genetic variants that influence the metabolism and response to deuterated drugs. | Do specific single nucleotide polymorphisms (SNPs) in metabolic enzymes affect the pharmacokinetic profile of Docetaxel-d5? |

| Transcriptomics | Assessing the impact of deuteration on gene expression networks related to the drug's mechanism of action and off-target effects. | How does Docetaxel-d5 alter the expression of genes involved in microtubule dynamics and cell cycle regulation compared to its non-deuterated counterpart? |

| Proteomics | Quantifying changes in protein expression and post-translational modifications to understand the functional consequences of drug treatment. youtube.com | Does the enhanced stability of Docetaxel-d5 lead to more sustained changes in the phosphorylation status of key signaling proteins? |

| Metabolomics | Mapping the alterations in metabolic pathways to understand the systemic effects of the deuterated compound. | How does the metabolic profile of cancer cells treated with Docetaxel-d5 differ from those treated with Docetaxel (B913), particularly in pathways related to drug resistance? |

Advanced Computational Modeling of Isotopic Effects in Biological Systems

The kinetic isotope effect (KIE) is a cornerstone of understanding the impact of isotopic substitution on reaction rates. wikipedia.org Advanced computational modeling has become an indispensable tool for predicting and interpreting these effects in complex biological systems. nih.govnih.gov These models allow researchers to simulate the quantum mechanical behavior of molecules, providing deep insights into reaction mechanisms. nih.govnih.gov

One powerful approach is the use of combined quantum mechanics and molecular mechanics (QM/MM) potentials. nih.gov This method treats the reactive part of a system with high-level quantum mechanics while the surrounding protein and solvent environment is described by more computationally efficient molecular mechanics. nih.gov This allows for the accurate modeling of enzymatic reactions and the calculation of KIEs. nih.gov

Path integral simulations are another key technique, particularly for capturing quantum tunneling effects, where a particle can pass through an energy barrier rather than going over it. nih.gov Tunneling can be a significant factor in reactions involving the transfer of hydrogen isotopes and can lead to unusually large KIEs. wikipedia.orgnih.gov Semiclassical instanton (SCI) theory is also an efficient method for computing tunneling splittings and reaction rate constants. nih.gov

These computational tools are not only crucial for rationalizing experimentally observed KIEs but also for the de novo design of deuterated drugs. By predicting the sites of metabolic attack and the likely magnitude of the KIE upon deuteration, these models can guide the synthesis of more effective and stable drug candidates. acs.org

Table 2: Computational Methods for Modeling Isotopic Effects

| Computational Method | Description | Application in Deuterated Drug Research |

|---|---|---|

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that uses quantum mechanics for the reactive center and molecular mechanics for the surrounding environment. nih.gov | Accurately modeling enzyme-catalyzed reactions to predict the kinetic isotope effect of deuterating a specific position on a drug molecule. nih.gov |

| Path Integral Simulations | A technique that accounts for the quantum nature of nuclei, including zero-point energy and tunneling effects. nih.gov | Calculating the contribution of quantum tunneling to the observed kinetic isotope effect, especially for hydrogen transfer reactions. nih.gov |

| Semiclassical Instanton (SCI) Theory | A method for calculating reaction rates and tunneling effects by identifying the optimal tunneling pathway. nih.gov | Providing an efficient way to compute kinetic isotope effects and understand the role of tunneling in drug metabolism. nih.gov |

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Routinely used for the accurate prediction of the numerical value of a deuterium (B1214612) kinetic isotope effect. wikipedia.org |

Exploration of Docetaxel-d5 (Trihydrate) in Novel Preclinical Assay Development

The unique properties of isotopically labeled compounds like Docetaxel-d5 (trihydrate) make them invaluable tools for the development of novel and more sensitive preclinical assays. The presence of the stable, heavy isotope of hydrogen provides a distinct mass signature that can be readily detected by mass spectrometry.

One of the primary applications of deuterated compounds is as internal standards in quantitative bioanalysis. By adding a known amount of Docetaxel-d5 to a biological sample, researchers can accurately quantify the concentration of the non-deuterated drug, correcting for any sample loss during extraction and analysis. This is critical for pharmacokinetic studies that determine how a drug is absorbed, distributed, metabolized, and excreted.

Furthermore, Docetaxel-d5 can be instrumental in metabolite identification studies. By treating cells or animals with a mixture of deuterated and non-deuterated docetaxel, researchers can use mass spectrometry to identify drug metabolites by looking for characteristic isotopic doublets. This can help to elucidate the metabolic pathways of the drug and identify potentially active or toxic metabolites.

The development of highly sensitive assays using Docetaxel-d5 can also aid in understanding drug-target engagement. For example, techniques like hydrogen-deuterium exchange mass spectrometry (DXMS) can be used to probe the conformational changes in a target protein upon drug binding. nih.gov While this technique typically involves the exchange of backbone amide hydrogens with deuterium from the solvent, the use of a deuterated ligand could potentially offer new avenues for studying drug-protein interactions.

Table 3: Preclinical Assay Applications of Docetaxel-d5 (Trihydrate)

| Assay Type | Role of Docetaxel-d5 (Trihydrate) | Advantage |

|---|---|---|

| Quantitative Bioanalysis (e.g., LC-MS/MS) | Internal standard | Enables precise and accurate quantification of Docetaxel in biological matrices by correcting for analytical variability. |

| Metabolite Identification | Tracer | Facilitates the identification of drug metabolites by creating a unique isotopic signature in mass spectrometry data. |

| Drug-Target Engagement Studies | Probe | Potentially used in advanced mass spectrometry techniques to study the interaction of Docetaxel with its microtubule target. |

| In Vitro Cytotoxicity Assays | Test compound | Allows for direct comparison of the cytotoxic effects of the deuterated versus non-deuterated form of the drug in cancer cell lines. nih.govnih.gov |

Innovations in Deuterated Compound Synthesis for Enhanced Research Utility

The broader application of deuterated compounds in research and development has been historically limited by the complexity and cost of their synthesis. However, recent innovations are making the production of these valuable molecules more efficient, practical, and sustainable. nih.gov

Flow chemistry is emerging as a powerful technology for the synthesis of deuterated compounds. nih.govbionauts.jp Continuous flow systems offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. nih.gov Some flow systems can operate at ambient pressure and room temperature, using heavy water (D2O) as the deuterium source in an electrochemical process, which minimizes waste and allows for the reuse of the deuterated water. bionauts.jp

Multicomponent reactions (MCRs) provide another efficient route to creating libraries of deuterated molecules. beilstein-journals.org These one-pot reactions combine three or more starting materials to rapidly generate complex products, and the use of deuterated building blocks, such as deuterated aldehydes and isonitriles, allows for the site-selective incorporation of deuterium. beilstein-journals.org This strategy is particularly valuable for medicinal chemistry efforts aimed at improving the metabolic stability of drug candidates. beilstein-journals.org

Advances in catalysis are also driving innovation in deuteration. New catalytic systems are being developed that enable the selective exchange of hydrogen for deuterium in complex molecules with high efficiency. These methods offer a more direct way to deuterate existing compounds, potentially reducing the number of synthetic steps required.

These synthetic advancements are critical for expanding the accessibility of deuterated compounds like Docetaxel-d5 for research purposes. arizona.edu More cost-effective and efficient syntheses will enable a wider range of studies, from basic mechanistic investigations to large-scale preclinical evaluations, ultimately accelerating the discovery and development of improved therapeutics. arizona.edupharmaceutical-technology.com

Q & A

Basic Research Questions

Q. What are the critical considerations for handling Docetaxel-d5 (trihydrate) in laboratory settings to ensure safety and stability?

- Answer : Researchers must adhere to strict safety protocols, including wearing nitrile gloves, eye protection (goggles), and respiratory masks to avoid inhalation of particles. Storage should be in a tightly sealed container at 2–8°C, protected from moisture and light, as per its hygroscopic trihydrate form. Emergency procedures for spills include using absorbent materials and avoiding dust generation .

Q. How should researchers design in vitro experiments to assess the cytotoxic activity of Docetaxel-d5 (trihydrate)?

- Answer : Use a randomized controlled trial (RCT) design with cancer cell lines (e.g., MCF-7 or PC-3). Include negative controls (vehicle-only treatment) and positive controls (non-deuterated docetaxel). Measure IC50 values via MTT assays at 24-, 48-, and 72-hour intervals. Ensure replicates (n ≥ 3) and statistical validation (e.g., ANOVA with post-hoc tests) to account for variability .

Q. What analytical methods are recommended to validate the purity of Docetaxel-d5 (trihydrate)?

- Answer : Combine high-performance liquid chromatography (HPLC) with UV detection (λ = 227 nm) and mass spectrometry (LC-MS/MS) to confirm molecular integrity. Deuterium incorporation can be verified via nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>2</sup>H-NMR) and isotopic ratio analysis .

Advanced Research Questions

Q. How can computational docking studies predict the binding affinity of Docetaxel-d5 (trihydrate) with β-tubulin?

- Answer : Use Schrödinger’s Glide docking software with the OPLS-AA force field. Optimize ligand flexibility by allowing torsional rotation of the deuterated side chains. Validate poses via root-mean-square deviation (RMSD) thresholds (<1.5 Å) against crystallographic data (PDB: 1TUB). Compare enrichment factors to non-deuterated docetaxel to assess isotopic effects on binding .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for Docetaxel-d5 (trihydrate)?

- Answer : Conduct meta-analyses to identify confounding variables (e.g., metabolic stability in liver microsomes). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentration-time profiles (AUC, Cmax) with tumor regression rates. Validate via cross-species studies (murine vs. primate models) .

Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic stability of Docetaxel-d5 (trihydrate)?

- Answer : Perform cytochrome P450 inhibition assays (CYP3A4/5) to compare metabolic rates with non-deuterated docetaxel. Use tandem mass spectrometry (MS/MS) to track deuterium retention in metabolites. Calculate KIE values using the Swain-Schaad relationship, focusing on C–D bond cleavage at the C-13 side chain .

Q. What experimental frameworks are optimal for studying synergistic interactions between Docetaxel-d5 (trihydrate) and immunotherapies?

- Answer : Employ a factorial design combining Docetaxel-d5 with checkpoint inhibitors (e.g., anti-PD-1). Measure tumor-infiltrating lymphocyte (TIL) counts via flow cytometry and cytokine profiles (IL-6, TNF-α) via ELISA. Use Bliss independence or Chou-Talalay models to quantify synergy .

Methodological Guidance

- For isotopic tracing : Use deuterium-labeled internal standards in quantitative assays to differentiate endogenous and exogenous compounds .

- For toxicity profiling : Follow OECD Guidelines 423 (acute oral toxicity) and 451 (carcinogenicity), incorporating histopathological assessments of target organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.